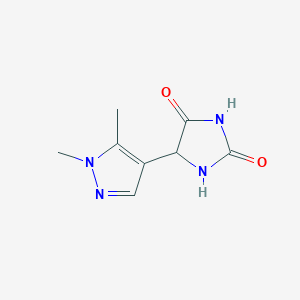

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Description

5-(1,5-Dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a 1,5-dimethylpyrazole substituent. This structure combines the hydrogen-bonding capacity of the dione moiety with the steric and electronic properties of the pyrazole ring.

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-4-5(3-9-12(4)2)6-7(13)11-8(14)10-6/h3,6H,1-2H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKDDJKXZRTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The classical and most widely employed approach to synthesize substituted pyrazoles involves the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives. This method is straightforward, rapid, and provides good yields of polysubstituted pyrazoles, including 1,5-dimethyl-substituted pyrazoles relevant to the target compound.

- Typical Reaction Conditions :

- Reagents: 1,3-diketone (e.g., acetylacetone derivatives) and hydrazine hydrate or substituted hydrazines.

- Solvent: Ethanol or aprotic dipolar solvents such as DMF or NMP.

- Temperature: Ambient to reflux.

- Catalysts: Sometimes acid catalysts or nano-ZnO for green protocols.

- Advantages : High yields (up to 95%), short reaction times, and facile purification.

- Example : Condensation of ethyl acetoacetate with methylhydrazine under nano-ZnO catalysis yields 1,3,5-substituted pyrazoles efficiently.

Table 1: Representative Yields of Pyrazole Synthesis via Cyclocondensation

Functionalization to Imidazolidine-2,4-dione Derivative

Synthesis of Imidazolidine-2,4-dione Ring (Hydantoin Core)

The imidazolidine-2,4-dione moiety (hydantoin) is typically synthesized via condensation reactions involving urea derivatives and α-halo acids or via cyclization of amino acids with isocyanates or carbamoyl chlorides.

- Common Methods :

- Cyclization of amino acids with urea or derivatives under acidic or basic conditions.

- Reaction of hydrazine derivatives with diketones followed by ring closure.

- Integration with Pyrazole :

- The pyrazole ring bearing a reactive substituent (e.g., aldehyde or halide) at the 4-position can be coupled with a hydantoin precursor to form the 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione.

Condensation of Pyrazole-4-carbaldehyde with Hydantoin Precursors

A practical route involves the synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde followed by condensation with hydantoin or its derivatives:

Step 1 : Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack formylation of the corresponding pyrazole.

Step 2 : Condensation of the pyrazole-4-carbaldehyde with imidazolidine-2,4-dione or its derivatives under acidic or basic catalysis to form the target compound.

Alternative Synthetic Routes and Domino Reactions

Recent research has demonstrated multicomponent domino reactions involving pyrazol-5-amines and arylglyoxals that can generate complex fused pyrazole derivatives. These methods can be adapted to prepare substituted pyrazole-imidazolidine compounds by selecting appropriate starting materials and reaction conditions:

Summary Table of Preparation Methods for this compound

Research Findings and Notes

- The cyclocondensation method remains the most reliable and scalable for preparing the pyrazole core with desired substitution patterns.

- Formylation via Vilsmeier–Haack reaction is a robust method to introduce an aldehyde functional group at the 4-position of pyrazole, crucial for subsequent condensation steps.

- The final condensation with imidazolidine-2,4-dione derivatives is less documented explicitly but can be inferred from related imidazolidine and hydantoin chemistry as a nucleophilic addition to the aldehyde followed by cyclization.

- Alternative domino and multicomponent reactions offer innovative pathways but may require optimization for yield and selectivity specific to the target compound.

- Catalysts such as nano-ZnO and ionic liquids have been shown to improve yields and reduce reaction times in pyrazole synthesis.

- Reaction solvent choice significantly impacts regioselectivity and yield, with aprotic dipolar solvents often preferred for cyclocondensation steps.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Antifungal Properties

DMDI's structural similarity to other bioactive molecules suggests potential antifungal properties. The imidazolidine-2,4-dione ring system is present in several known antifungal agents, which positions DMDI as a promising candidate for further investigation in antifungal drug development.

Bitter Taste Modifiers

DMDI has been identified as an effective bitter taste modifier in food products. Its ability to modify taste profiles makes it valuable in the food industry, particularly for enhancing palatability in formulations that might otherwise be undesirable due to bitterness .

Therapeutic Scaffold

The compound's unique structure allows it to serve as a scaffold for synthesizing more complex molecules with potential therapeutic activities. Researchers are exploring its use in designing new drugs targeting various biological pathways.

Flavor Enhancers

DMDI is recognized for its role as a flavor enhancer and bitter taste blocker. It has been classified under substances that can improve flavor profiles in food products, making it a significant additive in the food industry .

Regulatory Status

The compound has been evaluated by various regulatory bodies such as the FDA and FEMA, which have recognized its safety and efficacy as a flavoring agent. Its GRAS (Generally Recognized As Safe) status allows for its use in food applications without extensive pre-market approval .

Flame Retardancy

Research indicates that imidazolidine-2,4-diones exhibit thermal stability and flame retardancy properties. DMDI may be explored for developing new flame-retardant materials due to these characteristics, which are crucial in safety applications across industries.

Synthesis and Structural Comparisons

DMDI can be synthesized through various methods that highlight its chemical versatility. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1H-pyrazol-4-yl)imidazolidine-2,4-dione | Structure | Lacks methyl substitution; different biological activity profile. |

| 3-(3-hydroxybenzyl)-imidazolidine | Structure | Exhibits distinct flavor-modifying properties; used as a flavor enhancer. |

| 5-methylthiazolidine | Structure | Known for hypoglycemic effects; structurally related but functionally different. |

The unique combination of DMDI's structural features allows it to confer both taste-modifying abilities and potential therapeutic benefits that are not present in other similar compounds. This dual functionality positions it as a valuable candidate for further research and application development in both food science and pharmacology.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate DMDI's interactions with various biological receptors and its effectiveness as a bitter taste modifier:

- Study on Antifungal Activity : A study demonstrated the antifungal potential of DMDI when tested against common fungal strains, showing promising results that warrant further exploration.

- Taste Modification Research : Research highlighted DMDI's effectiveness in masking bitterness in certain food formulations, leading to improved consumer acceptance.

These findings underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s imidazolidine-2,4-dione scaffold is shared with several pharmacologically active derivatives. Comparisons with analogous compounds reveal critical structural and functional differences:

Pharmacological Profiles

- ADAMTS7 Inhibition : The dimethylpyrazole substituent in the target compound likely enhances steric bulk and hydrophobic interactions, critical for binding to ADAMTS7’s active site .

- mGlu4 Receptor Modulation: Imidazolidine-2,4-dione derivatives with phenylacetamide substituents (e.g., compound 51t) exhibit nanomolar potency, attributed to hydrogen bonding via the dione moiety and aromatic stacking .

- Antimicrobial Activity : Pyrazolo-pyrimidines and 5-oxo-imidazoles demonstrate broader but less specific activity, possibly due to their planar heterocyclic systems interacting with microbial enzymes .

Key Structural Determinants of Activity

Hydrogen Bonding and Crystal Packing

The imidazolidine-2,4-dione core facilitates hydrogen bonding, as observed in crystal structures (e.g., graph set analysis in Etter’s formalism) . Substituents like dimethylpyrazole may disrupt or direct these interactions, influencing bioavailability and target engagement.

Steric and Electronic Effects

- Dimethylpyrazole : Enhances metabolic stability and selectivity via steric shielding of the dione core .

Challenges and Opportunities

- Oral Bioavailability : The target compound’s success as an oral inhibitor contrasts with many imidazolidine-dione derivatives, which often require formulation optimization .

- SAR Complexity : While substituent variation in pyrazolo-pyrimidines and imidazolidine-diones offers tunable activity, predicting metabolic stability remains challenging .

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 194.19 g/mol

- CAS Number : 1517549-87-9

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that imidazolidine derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : Research has suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. IC values ranged from 10 to 20 µM, indicating potent activity compared to control agents.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

- Cell Culture Studies : In neuronal cell cultures subjected to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties; found significant reduction in reactive oxygen species (ROS) levels in treated cells. |

| Study 2 | Examined anti-inflammatory effects; showed decreased levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |

| Study 3 | Evaluated anticancer activity; reported inhibition of cell proliferation in breast cancer cell lines with an IC of 15 µM. |

| Study 4 | Assessed neuroprotective effects; demonstrated that pre-treatment with the compound improved survival rates in neurons exposed to neurotoxic agents. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione?

- Methodological Answer : Synthesis typically involves cyclocondensation or Vilsmeier-Haack reactions. For example, cyclocondensation of pyrazole precursors with imidazolidine-2,4-dione derivatives under reflux in ethanol or DMF yields the target compound. Reaction conditions vary based on substituents:

- Solvent : Ethanol, DMF, or toluene .

- Catalysts : Acidic or basic conditions (e.g., HCl, NaHCO₃) .

- Temperature : Reflux (70–100°C) for 2–6 hours .

- Key Consideration : Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Q. How can spectroscopic methods confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrazole and imidazolidine protons (e.g., pyrazole CH₃ groups at δ ~2.3 ppm; imidazolidine carbonyl carbons at δ ~170 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–C bond lengths ~1.50 Å) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity : Desiccated environment (RH <30%) to avoid hydrolysis .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes like COX-2 or kinases). Focus on pyrazole and imidazolidine moieties as pharmacophores .

- QSAR Studies : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs assess the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Split-Plot Design :

- Main Plots : Environmental compartments (water, sediment) .

- Subplots : pH (5–9), temperature (10–30°C), and microbial activity .

- Analytical Methods :

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed imidazolidine).

- Ecotoxicology : Daphnia magna or algal growth inhibition tests .

- Data Interpretation : Use first-order kinetics to model half-life under varying conditions .

Q. How can contradictory solubility data in polar solvents be resolved?

- Methodological Answer :

- Controlled Experiments :

- Solvent Systems : Test DMSO, water, and ethanol with standardized saturation protocols .

- Temperature Gradient : Measure solubility at 25°C vs. 37°C .

- Advanced Techniques :

- Hansen Solubility Parameters : Compare experimental solubility with predicted values .

- Co-solvency Studies : Use water-ethanol mixtures to enhance dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.